Daunosamine

Descripción

Historical Context of Daunosamine Research and Discovery

The story of this compound is intrinsically linked to the discovery of the anthracycline antibiotics. A major breakthrough in cancer chemotherapy occurred in the 1950s with the isolation of the first anthracycline compound, daunorubicin (B1662515), from the bacterium Streptomyces peucetius. researchgate.net This discovery marked a new era in the search for potent anticancer agents. researchgate.net

Subsequent research focused on elucidating the structure of this novel, red-pigmented antibiotic. It was determined that daunorubicin consisted of a tetracyclic aglycone, named daunomycinone, linked to an unusual amino sugar. taylorandfrancis.com This sugar moiety was identified as 3-amino-2,3,6-trideoxy-L-lyxo-hexose and was given the name this compound. scispace.com The structure of this compound was definitively confirmed in 1967 through the chemical synthesis of the N-benzoyl derivative of its D-enantiomer. scispace.com

The discovery of daunorubicin and the identification of its this compound component spurred further investigation into related compounds. This led to the isolation and characterization of doxorubicin (B1662922), another key anthracycline antibiotic that also contains this compound. acs.org The successful identification and synthesis of this compound were crucial steps that enabled the development of numerous semi-synthetic anthracycline analogues in the ongoing effort to create more effective and less toxic cancer therapeutics. researchgate.netnih.gov The biosynthesis of dTDP-L-daunosamine, the activated form of the sugar used by the organism, begins with D-glucose-1-phosphate and involves a series of enzymatic steps. nih.gov

This compound's Significance as a Key Aminosugar Moiety in Biologically Active Natural Products

Amino sugars are a class of carbohydrates where a hydroxyl group is replaced by an amino group, and they are integral components of many biologically important molecules. wikipedia.orgnih.gov this compound is a prominent member of this class and is a crucial structural feature of the anthracycline family of natural products, which are widely used as potent anticancer agents. taylorandfrancis.comacs.org The sugar moieties that adorn many bacterial secondary metabolites are often essential for their biological activity. acs.org

The significance of this compound lies in its direct contribution to the mechanism of action of these compounds. In anthracyclines like daunorubicin and doxorubicin, the planar tetracyclic aglycone intercalates between the base pairs of DNA. taylorandfrancis.comrsc.org The this compound moiety, attached to the aglycone, resides in the minor groove of the DNA helix. taylorandfrancis.comrsc.org This positioning is critical for stabilizing the drug-DNA complex. rsc.org The positively charged amino group on the 3'-position of the this compound sugar is considered essential for the anticancer activity, as it interacts with the negatively charged phosphate (B84403) backbone of DNA. taylorandfrancis.com

Table of Natural Products Containing this compound

| Compound Name | Class of Natural Product | Key Biological Activity |

| Daunorubicin | Anthracycline Antibiotic | Anticancer taylorandfrancis.comacs.org |

| Doxorubicin | Anthracycline Antibiotic | Anticancer taylorandfrancis.comacs.org |

| Idarubicin | Anthracycline Antibiotic | Anticancer wikipedia.org |

| Epirubicin (B1671505) | Anthracycline Antibiotic | Anticancer taylorandfrancis.comacs.org |

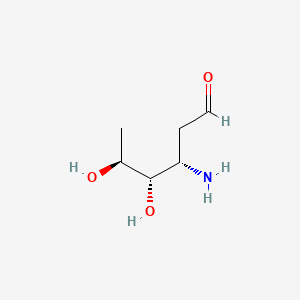

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRFCZKZXBUNI-HCWXCVPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19196-51-1 (HCl) | |

| Record name | Daunosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30895022 | |

| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26548-47-0 | |

| Record name | L-Daunosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26548-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Daunosamine

Elucidation of the Daunosamine Biosynthetic Pathway

The complete biosynthetic pathway for dTDP-L-daunosamine has been elucidated and successfully reconstituted in vitro, providing significant insights into the enzymatic steps involved in its assembly acs.orgnih.gov. This pathway begins with D-glucose 1-phosphate and proceeds through several intermediates to yield the final nucleotide-activated sugar acs.orgresearchgate.net.

The biosynthesis of dTDP-L-daunosamine from D-glucose 1-phosphate involves a cascade of eight distinct enzymatic reactions acs.org. The initial steps convert D-glucose 1-phosphate into dTDP-D-glucose, which then undergoes a 4,6-dehydration to form dTDP-4-keto-6-deoxy-D-glucose acs.orgresearchgate.netwikipedia.org. Subsequent transformations include epimerization, the introduction of an amino group, and a final reduction step nih.govresearchgate.net.

The key enzymatic steps are summarized in the table below:

| Step | Substrate | Product | Key Reaction Type |

| 1 | D-glucose 1-phosphate | dTDP-D-glucose | Nucleotidylyltransfer |

| 2 | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | 4,6-Dehydration |

| 3 | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-glucose | Epimerization |

| 4 | dTDP-4-keto-6-deoxy-L-glucose (intermediate) | dTDP-3-amino-2,3,6-trideoxy-L-threo-hexopyranos-4-ulose (intermediate) | Amination |

| 5 | dTDP-3-amino-2,3,6-trideoxy-L-threo-hexopyranos-4-ulose (intermediate) | dTDP-L-daunosamine | Ketoreduction |

Several enzymes are critical for the sequential conversions in the this compound biosynthetic pathway. These enzymes have been characterized, often through recombinant overexpression and purification for in vitro studies acs.org.

Key this compound Biosynthetic Enzymes:

| Enzyme Name | Gene | Function | Source Organism (examples) |

| Glucose-1-phosphate thymidylyltransferase | DnmL | Catalyzes the conversion of D-glucose 1-phosphate to dTDP-D-glucose nih.govresearchgate.net. | S. peucetius acs.orgresearchgate.net |

| dTDP-D-glucose 4,6-dehydratase | DnmM | Catalyzes the 4,6-dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose acs.orgnih.govresearchgate.net. | S. peucetius acs.orgresearchgate.net |

| 3,5-Epimerase | DnmU | Epimerizes dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-glucose nih.govresearchgate.net. | S. peucetius acs.orgresearchgate.net |

| 2,3-Dehydratase/Hydratase | DnmT | Facilitates the addition of a keto group at the C-3 position of the intermediate nih.govresearchgate.net. | S. peucetius acs.orgresearchgate.net |

| 3-Aminotransferase | DnmJ | Catalyzes the transfer of an amino group from L-glutamate to the sugar precursor. This step has been identified as a rate-limiting step due to its low catalytic efficiency acs.orgnih.govnih.govresearchgate.net. | S. peucetius acs.orgresearchgate.net |

| 4-Ketoreductase | DnmV | Reduces the C-4 ketone to a hydroxyl group, yielding dTDP-L-daunosamine nih.govnih.govresearchgate.net. | S. peucetius acs.orgresearchgate.net |

The in vitro reconstitution of this pathway has allowed for detailed kinetic analyses of individual enzymatic components, revealing potential bottlenecks and competing reactions that can divert metabolic flux away from dTDP-L-daunosamine production acs.orgnih.gov.

Nucleotide-activated sugars, such as dTDP-L-daunosamine, are central to the biosynthesis of various glycosylated natural products acs.orgnih.govresearchgate.netuzh.ch. In the context of anthracyclines, dTDP-L-daunosamine serves as the direct sugar donor, providing the L-daunosamine moiety for attachment to the aglycone scaffold acs.orgresearchgate.netnih.govresearchgate.net.

The initial formation of dTDP-D-glucose from D-glucose 1-phosphate is a common step in the biosynthesis of many deoxysugars, highlighting its role as a versatile precursor wikipedia.orgecmdb.ca. The subsequent modifications of this nucleotide-activated sugar are what lead to the structural diversity observed in various deoxyhexoses, including L-daunosamine acs.orguzh.ch. The presence of the nucleotide (thymidine diphosphate) activates the sugar, making it a suitable substrate for glycosyltransferases that catalyze the formation of glycosidic bonds with the aglycone acs.orgresearchgate.netnih.gov.

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes responsible for this compound biosynthesis are typically organized into specific regions of the producer organism's genome, known as biosynthetic gene clusters (BGCs) researchgate.netnih.gov.

In Streptomyces peucetius, a well-studied producer of anthracyclines, the genes involved in this compound biosynthesis, such as dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV, are found within a larger gene cluster associated with daunorubicin (B1662515) and doxorubicin (B1662922) production nih.govmdpi.com. Analysis of these BGCs reveals characteristic features, including a high prevalence of glycosyltransferases and gene sets dedicated to deoxysugar production researchgate.netnih.gov. The dnrQ gene has also been identified as being essential for this compound biosynthesis asm.orgwikipedia.org. These clustered genes facilitate the coordinated expression of the enzymes required for the multi-step biosynthetic pathway mdpi.com.

The regulation of gene expression in prokaryotic organisms, like Streptomyces, primarily occurs at the transcriptional level plantlet.org. For this compound biosynthesis, as part of the broader anthracycline pathway, specific transcriptional regulators control the expression of the biosynthetic genes researchgate.netmdpi.com.

In Streptomyces peucetius, the genes dnrO, dnrN, and dnrI play crucial roles in regulating the biosynthesis of daunorubicin, which includes the formation of dTDP-L-daunosamine researchgate.netmdpi.comresearchgate.net. DnrO acts as a key transcriptional regulator, activating DnrN, which in turn activates DnrI. DnrI then proceeds to activate the structural genes involved in the various stages of the biosynthetic pathway researchgate.netmdpi.comresearchgate.net. This regulatory network ensures that the necessary enzymes are produced at appropriate times, optimizing the production of the secondary metabolite while preventing potential cellular toxicity from accumulated intermediates researchgate.netmdpi.complantlet.org.

In Vitro Reconstitution and Pathway Engineering for this compound Production

In vitro reconstitution of biosynthetic pathways offers a powerful approach to dissect complex enzymatic processes, identify rate-limiting steps, and engineer pathways for the production of target compounds. researchgate.netnih.govacs.orgresearchgate.netacs.org This method has provided significant insights into the assembly of dTDP-L-daunosamine and enabled strategies for its optimized production and diversification. researchgate.netnih.govresearchgate.netacs.org

Reconstitution of Enzymatic Pathways for this compound Precursors

The initial steps to produce the common intermediate dTDP-4-keto-6-deoxy-D-glucose can be achieved using enzymes such as Tmk (thymidylate kinase), AckA (acetate kinase), RmlA (α-D-glucose-1-phosphate thymidylyltransferase), and RmlB (dTDP-D-glucose 4,6-dehydratase). acs.org For the subsequent conversion of dTDP-4-keto-6-deoxy-D-glucose into dTDP-L-daunosamine, enzymes like EvaA (a 2,3-dehydratase homolog of DnmT), DnmJ (3-aminotransferase), DnmU (3,5-epimerase), and DnmV (4-ketoreductase) are employed. researchgate.netacs.orgyoutube.com

Research findings from in vitro reconstituted pathways have revealed critical insights, including the identification of bottlenecks and competing reactions that can divert metabolic flux. researchgate.netnih.govresearchgate.netacs.org For instance, kinetic analysis has indicated that the aminotransferase DnmJ, which catalyzes the transfer of an amino group to form a key intermediate, can be a limiting step in the pathway. researchgate.netnih.govresearchgate.net To address this, a "one-pot, two-step" enzymatic pathway has been developed for the efficient synthesis of dTDP-L-daunosamine. researchgate.netacs.orgyoutube.com This approach involves incubating dTDP-4-keto-6-deoxy-D-glucose with EvaA and DnmJ in a first step, followed by the addition of DnmU and DnmV in a second step to yield the desired sugar donor. researchgate.netacs.org

Table 1: Key Enzymes in dTDP-L-Daunosamine Biosynthesis and In Vitro Reconstitution

| Enzyme | Function in Biosynthesis | Role in In Vitro Reconstitution |

| DnmL (Glucose-1-phosphate thymidylyltransferase) | Catalyzes conversion of D-glucose-1-phosphate to dTDP-D-glucose. researchgate.netacs.orgresearchgate.netyoutube.com | Used in initial steps to produce dTDP-D-glucose. acs.org |

| DnmM (dTDP-D-glucose 4,6-dehydratase) | Catalyzes formation of dTDP-4-keto-6-deoxy-D-glucose from dTDP-D-glucose. mdpi.comresearchgate.netacs.orgresearchgate.netyoutube.comjmb.or.kr | Used in initial steps to produce dTDP-4-keto-6-deoxy-D-glucose. acs.org |

| DnmT (2,3-dehydratase) / EvaA (homolog) | Catalyzes dehydration of an intermediate. researchgate.netresearchgate.netacs.orgyoutube.com | EvaA is used in vitro when DnmT is difficult to express. researchgate.netacs.orgyoutube.com |

| DnmJ (3-aminotransferase) | Catalyzes the transfer of an amino group to a sugar precursor. researchgate.netresearchgate.netacs.orgyoutube.com | Identified as a limiting step in the pathway; crucial for amino group incorporation. researchgate.netnih.govresearchgate.net |

| DnmU (3,5-epimerase) | Converts intermediates by altering stereochemistry. researchgate.netresearchgate.netacs.orgyoutube.com | Essential for producing the correct stereoisomer of this compound. researchgate.netacs.orgyoutube.com |

| DnmV (4-ketoreductase) | Reduces ketone groups in the sugar backbone, leading to dTDP-L-daunosamine. researchgate.netresearchgate.netacs.orgyoutube.com | Catalyzes the final reduction step. researchgate.netacs.orgyoutube.com |

Strategies for "Glycodiversification" via Modified this compound Biosynthesis

"Glycodiversification" refers to the strategy of generating novel glycosylated natural products by modifying the sugar moieties, often through the manipulation of their biosynthetic pathways. researchgate.netnih.govacs.orgresearchgate.net For this compound, this involves the combinatorial enzymatic synthesis of other dTDP-activated deoxyhexoses. researchgate.netnih.govacs.orgresearchgate.net

One key strategy involves replacing stereospecific enzymes in the this compound biosynthetic pathway with heterologous enzymes that possess different specificities. researchgate.netnih.govacs.orgresearchgate.net For example, substituting the stereospecific ketoreductase DnmV with an enzyme from a different pathway, such as EvaE, can lead to the production of alternative nucleotide-activated sugars like dTDP-L-acosamine. researchgate.netnih.govresearchgate.netacs.org Similarly, the use of a TDP-4-ketohexose reductase like AvrE can support the biosynthesis of TDP-4-epi-L-daunosamine, a precursor for epirubicin (B1671505), which exhibits reduced cardiotoxicity compared to doxorubicin. nih.govasm.org

Furthermore, the promiscuity of glycosyltransferases (GTs) is exploited in glycodiversification efforts. frontiersin.org Enzymes like AknS, a substrate-flexible glycosyltransferase, can transfer unnatural sugar donors to various aglycones (e.g., ε-rhodomycinone), enabling the generation of a wide range of novel glycosylated derivatives of anthracyclines. asm.orgfrontiersin.orgmdpi.com This combinatorial biosynthetic approach provides a powerful alternative to traditional chemical synthesis for creating new anticancer agents with potentially improved therapeutic profiles. researchgate.netasm.org

Table 2: Examples of Glycodiversification Strategies

| Strategy | Enzymes Involved | Outcome/Product | Reference |

| Replacing stereospecific ketoreductase | DnmV replaced by EvaE | Production of dTDP-L-acosamine | researchgate.netnih.govresearchgate.netacs.org |

| Using alternative ketohexose reductase | AvrE | Biosynthesis of TDP-4-epi-L-daunosamine (epirubicin precursor) | nih.govasm.org |

| Employing substrate-flexible glycosyltransferases | AknS | Transfer of unnatural sugar donors to aglycones, generating novel anthracycline analogs | asm.orgfrontiersin.orgmdpi.com |

Chemical Synthesis of Daunosamine and Its Stereoisomers

Synthetic Routes to Specific Daunosamine Stereoisomers and Analogs

The demand for this compound and its analogs, both for medicinal chemistry research and potential therapeutic applications, has spurred the development of diverse synthetic methodologies. These approaches range from utilizing readily available chiral precursors, such as carbohydrates or tartrates, to employing sophisticated asymmetric synthesis techniques from non-carbohydrate starting materials.

L-Daunosamine and N-Benzoyl-L-Daunosamine Synthesis

The synthesis of L-Daunosamine and its N-benzoyl derivative has been a particular focus due to their natural occurrence and biological relevance. Researchers have explored both non-carbohydrate and carbohydrate-based strategies to achieve these complex molecular architectures with high stereocontrol.

From Non-Carbohydrate Precursors:

One notable approach to N-Benzoyl-L-Daunosamine was reported by Hiyama, Nishide, and Kobayashi in 1984. Their stereoselective synthesis commenced from (2S,3S)-2,3-(cyclohexylidenedioxy)butanenitrile, a compound derivable from L(+)-tartrate or (S)-lactate. The key steps involved the reaction of the nitrile with the magnesium enolate of t-butyl acetate (B1210297) to yield a (Z)-β-amino acrylate (B77674) derivative in 99% yield. This intermediate was then transformed into N-Benzoyl-L-Daunosamine through a sequence of acetylation, stereoselective hydrogenation (98% yield with PtO2 at 70 °C and 55 kg/cm ²), acidic hydrolysis, benzoylation, lactonization, and final reduction with diisobutylaluminium hydride (DIBAL) in tetrahydrofuran (B95107) (THF) at -60 to -50 °C. The final N-Benzoyl-L-Daunosamine was obtained in 94% yield with a melting point of 153-155 °C and an optical rotation of [α]D20 -109° (c 0.1, EtOH, after 3 h), consistent with literature values. nih.govreadthedocs.io

| Synthetic Route to N-Benzoyl-L-Daunosamine (Hiyama et al.) | Details |

|---|---|

| Starting Material | (2S,3S)-2,3-(cyclohexylidenedioxy)butanenitrile (from L(+)-tartrate or (S)-lactate) nih.govreadthedocs.io |

| Key Intermediate | (Z)-β-amino acrylate derivative nih.govreadthedocs.io |

| Key Steps & Reagents | 1. Mg enolate of t-butyl acetate (ether, 0 °C) 2. Ac2O, Py (50-60 °C) 3. H2, PtO2 (55 kg/cm², 70 °C, AcOEt) 4. (i) 2 mol/dm³ HCl, reflux; (ii) PhCOCl, sat. aq. NaHCO₃-acetone; (iii) 2 mol/dm³ HCl 5. iBu₂AlH, THF (-60 to -50 °C) nih.govreadthedocs.io |

| Yield (Key Steps) | (Z)-β-amino acrylate: 99% Acetamide derivative: 59% Hydrogenation product: 98% N-Benzoyl-L-Daunosamine: 94% nih.govreadthedocs.io |

| Stereocontrol | Stereoselective hydrogenation and overall chiral synthesis nih.govreadthedocs.io |

Hirama and co-workers in 1986 developed an acyclic approach for the stereocontrolled synthesis of N-Benzoyl-L-Daunosamine. This synthesis initiated from O-t-butyldimethylsilyl L-lactaldehyde and methyl propiolate. A critical step in their methodology was an intramolecular conjugate addition of a carbamoyl (B1232498) amino group of methyl threo-5-carbamoyloxy-4-triethylsilyloxy-(Z)-hex-2-enoate, which proceeded with exclusive 1,3-anti diastereoselectivity (greater than 100:1 stereocontrol). Reduction of the intermediate (8) with DIBAL provided N-Benzoyl-L-Daunosamine in 53% yield. metacyc.orgwikipedia.org

Sammes and Thetford, in 1988, presented a short route to L-enantiomers of amino sugars, including L-Daunosamine, from a cost-effective non-carbohydrate precursor, 2-acetylfuran (B1664036). Asymmetric reduction of 2-acetylfuran yielded (S)-1-(2-furyl)ethanol with good enantiomeric excess, serving as a key intermediate.

From Carbohydrate Precursors:

Stereodivergent Approaches to L-Daunosamine and Related Aminosugars

Stereodivergent synthesis aims to access multiple stereoisomers from a common starting material or through flexible synthetic strategies, offering significant advantages in drug discovery and development.

Riera and associates in 2003 developed an enantioselective and stereodivergent preparation of all four diastereomeric 3-amino-2,3,6-trideoxyhexoses, including this compound, Ristosamine, Acosamine, and Epi-daunosamine. Their strategy involved the Sharpless catalytic asymmetric epoxidation of (2E)-2,5-hexadien-1-ol, followed by regioselective ring opening with azide (B81097). Subsequent functional group transformations provided key cis- or trans-aldehydes in various configurations. The diastereoselective addition of methylmetal reagents to these aldehydes, followed by ozonolysis, provided access to the four isomeric trideoxyaminosugars with complete stereocontrol. For instance, treatment of cis-6 with potassium carbonate in methanol (B129727) allowed for the epimerization to a 5:1 mixture of trans-/cis-6, demonstrating control over stereochemistry.

| Stereodivergent Synthesis (Riera et al.) | Details |

|---|---|

| Target Compounds | L-Daunosamine, L-Ristosamine, L-Acosamine, L-Epi-daunosamine (all four diastereomers) |

| Starting Material | (2E)-2,5-hexadien-1-ol |

| Key Steps | 1. Sharpless catalytic asymmetric epoxidation 2. Regioselective ring opening with azide 3. Functional group transformations to cis- or trans-aldehydes 4. Diastereoselective addition of methylmetal reagents 5. Ozonolysis |

| Stereocontrol Mechanism | Control over cis/ trans configurations of aldehydes and diastereoselective methylmetal addition |

Tiwari and colleagues, in 2018, reported a stereodivergent approach to several chiral 3-aminoglycals, including protected L-Daunosamine glycal, from a common starting material, (-)-methyl-L-lactate. This strategy was underpinned by a ring-closing metathesis of vinyl ethers as a pivotal step. The reaction was efficiently performed using Hoveyda-Grubbs second-generation catalyst, yielding dihydropyrans in excellent yields. Following silyl (B83357) deprotection, C-H amination precursors were prepared, which, through regioselective rhodium nitrene insertion, provided the carbamate-protected glycal of L-Daunosamine.

Wade and co-workers in 1997 described the synthesis of L-Daunosamine derivatives utilizing an asymmetric dihydroxylation (AD reaction) of 3-((E)-1-propenyl)-4,5-dihydroisoxazole. This key step afforded the corresponding diol in 76% yield with a high enantiomeric excess of 92%. Subsequent reductive cleavage of the dihydroisoxazole (B8533529) ring and N-acetylation provided separable diastereomeric γ-(acetylamino)alcohols. Further transformations, including Swern oxidation and methanolysis, led to methyl L-N,O-diacetyldaunosaminide as an anomeric mixture.

Ding and co-workers in 2011 developed a highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides. Their method involved a BF₃·OEt₂ promoted tandem hydroamination/glycosylation of 3,4-di-O-acetyl-6-deoxy-L-glucal and L-galactal. This new approach achieved complete stereocontrol within a short reaction time, demonstrating its generality for preparing a library of these amino sugar glycosides.

Chemical Modifications and Derivatization of Daunosamine

Functionalization at the Daunosamine Amino Group (N-Functionalization)

The amino group at the C-3' position of this compound is a key site for synthetic modification. Altering this functional group can significantly influence the pharmacological properties of the parent compound. nih.gov

Modification of the this compound NH2 group is a well-established approach to generating novel derivatives. researchgate.net Simple and effective synthetic techniques are employed to achieve N-alkylation and N-acylation while preserving the crucial amine functionality, which can serve as a precursor for further transformations. researchgate.net

Common methodologies include:

N-Alkylation under Phase-Transfer Catalysis (PTC): This method provides an efficient way to introduce alkyl groups onto the this compound nitrogen. It is a simple and effective technique for creating a series of derivatives. researchgate.net

Reductive Amination: This two-step process involves the reaction of the amine with an aldehyde or ketone to form a Schiff base or enamine, which is then reduced to the corresponding N-alkylated amine. This method has been used to synthesize derivatives with significant cytostatic activity. researchgate.net

Amine Addition to an Activated Multiple Bond: This represents another straightforward technique for N-functionalization, expanding the library of potential derivatives. researchgate.net

N-Acylation: The reaction of the amino group with acylating agents, such as acid anhydrides, can be used to produce N-acyl derivatives. For example, N-butyryl glucosamine (B1671600) (GlcNBu) has been synthesized from glucosamine and butyric anhydride. nih.gov While this example is for glucosamine, the principle applies to this compound's primary amine.

| Modification Type | Synthetic Methodology | Key Features |

|---|---|---|

| N-Alkylation | Phase-Transfer Catalysis (PTC) | Simple and effective for adding various alkyl groups. researchgate.net |

| N-Alkylation | Reductive Amination | Produces secondary and tertiary amines; derivatives show high cytostatic activity. researchgate.net |

| N-Alkylation | Amine addition to activated multiple bonds | A straightforward method for creating N-substituted derivatives. researchgate.net |

| N-Acylation | Reaction with acylating agents (e.g., anhydrides) | Converts the primary amine to an amide; can modulate biological activity. nih.gov |

Substituting the primary amino group at the C-3' position significantly alters the molecule's physicochemical and biological properties. These changes can affect how the parent drug interacts with its cellular targets, such as DNA.

For instance, replacing the -NH2 group with a trisubstituted amidino group (-N=CH-NRR) leads to analogues with different DNA-damaging properties. While the parent compound, daunorubicin (B1662515), induces DNA breaks primarily through the inhibition of topoisomerase II, its N-amidino derivatives appear to induce DNA lesions through a dual mechanism. researchgate.net This includes both topoisomerase II inhibition and a separate process suggested to be the covalent binding of drug metabolites to DNA. researchgate.net

Furthermore, structural modifications to the this compound moiety, including those at the amino group, affect the acid dissociation constants (pKa values) of the molecule. The pKa values for the amino group in a series of anthracycline derivatives were found to be in the range of 8.36–9.28. nih.gov Altering the charge state and hydrogen bonding capacity of the sugar's amino group directly impacts its interaction with the negatively charged phosphate (B84403) backbone of DNA, thereby influencing binding affinity and specificity.

Stereochemical Modifications of the this compound Moiety

The specific spatial arrangement of atoms (stereochemistry) in the this compound sugar is critical for the biological activity of anthracyclines. Altering the stereocenters of the sugar moiety gives rise to epimers, which can exhibit distinct pharmacological profiles. acs.orgnih.gov

The synthesis of this compound epimers can be achieved through both chemical and enzymatic routes. L-acosamine, the 4'-epimer of L-daunosamine, is a notable example found in the clinically important drug epirubicin (B1671505). acs.org

Enzymatic Synthesis: In the biosynthesis of dTDP-L-daunosamine, a key precursor, a stereospecific ketoreductase (DnmV) is involved in the final step. By replacing this enzyme with a different ketoreductase from a heterologous pathway, such as EvaE, the stereochemical outcome of the reaction can be altered to produce dTDP-L-acosamine. acs.org This demonstrates the potential for combinatorial enzymatic synthesis to generate diverse sugar stereoisomers. acs.org

Chemical Synthesis: Chemical methods offer versatile routes to various epimers. One approach involves the highly diastereoselective asymmetric conjugate addition of a lithium amide to a dienate, followed by dihydroxylation, to provide a concise route to methyl L-daunosaminide and its C-3 epimer. rsc.org Another efficient route starts from L-rhamnal. Stereoselective reduction of an oxime intermediate followed by trifluoroacetylation yields an arabino methyl glycoside, which upon hydrolysis gives N-trifluoroacetyl-L-acosamine. nih.gov This intermediate can then be converted to N-trifluoroacetyl-L-daunosamine through an oxidation and stereoselective reduction sequence. nih.gov

The strong preference of daunorubicin (containing L-daunosamine) for right-handed B-form DNA is attributed to the precise fit of the this compound moiety into the minor groove. nih.gov The angle of the sugar relative to the intercalated aglycone allows for a favorable stereochemical alignment. nih.gov In contrast, its enantiomer containing D-daunosamine shows a preference for left-handed Z-form DNA and exhibits steric clashes with the minor groove of B-DNA, which destabilizes the binding complex. nih.gov

The clinical significance of this stereochemical sensitivity is exemplified by epirubicin. Epirubicin contains L-acosamine, the 4'-epimer of L-daunosamine. acs.org This single stereochemical change at the C-4' position results in a chemotherapeutic agent with lower cardiotoxicity compared to its parent compound, doxorubicin (B1662922). acs.org This highlights how subtle changes in the sugar's three-dimensional structure can modulate the drug's therapeutic index. The conformation of the this compound ring itself can be altered by such modifications, impacting how it is presented within the DNA minor groove. nih.gov

| Epimeric Derivative | Key Stereochemical Feature | Synthesis Approach | Structural/Biological Effect on Parent Compound |

|---|---|---|---|

| L-Acosamine | Inversion of stereochemistry at C-4' (4'-epimer) | Enzymatic (e.g., using EvaE ketoreductase); Chemical (from L-rhamnal) acs.orgnih.gov | Results in epirubicin, which exhibits lower cardiotoxicity than doxorubicin. acs.org |

| C-3 Epimer | Inversion of stereochemistry at C-3' | Chemical (asymmetric conjugate addition) rsc.org | Alters the orientation of the crucial amino group, impacting DNA interaction. |

| D-Daunosamine | Enantiomer of natural L-daunosamine | Multistep chemical synthesis nih.gov | Causes steric clashes with B-form DNA; parent compound preferentially binds Z-form DNA. nih.gov |

Other Selective this compound Modifications

Beyond N-functionalization and epimerization, other positions on the this compound ring can be selectively modified to create new analogues with altered properties. Substitution at the C-2' position, for example, can modulate the DNA-binding sequence specificity of the parent anthracycline. nih.gov

A notable example is the compound WP401 (2'-bromo-4'-epidaunorubicin). This analogue combines a stereochemical modification (4'-epi) with the introduction of a bulky bromine atom at the C-2' position. X-ray diffraction analysis revealed that the presence of the bromine atom forces the modified this compound sugar to adopt a different conformation within the DNA minor groove compared to that of daunorubicin. nih.gov This structural change, in turn, alters the drug's sequence specificity in formaldehyde-induced cross-linking reactions with DNA. While daunorubicin preferentially forms adducts with CGCGCG sequences, WP401 more readily forms adducts with CGGCCG sequences. nih.gov This demonstrates that modifications at positions other than the C-3' amino group can fine-tune the molecular interactions and sequence recognition of these important compounds. nih.gov

Glycosidic Bond Modifications for Altered Bioactivity

The glycosidic bond linking this compound to the aglycone moiety of anthracyclines is crucial for their biological activity. Modifications at this site, including the synthesis of disaccharide and trisaccharide analogs, have been explored to modulate the pharmacological profile of these compounds.

One area of investigation has been the replacement of this compound with other sugar residues. For instance, daunorubicin analogues where this compound is substituted with neutral 2,6-dideoxy-hexopyranosyl residues have been synthesized. The stereochemistry of the sugar is critical; L-lyxo glycosides were found to be highly effective against P388 lymphocytic leukemia in mice, whereas the D-ribo analogues were inactive. nih.gov This highlights the stringent structural requirements for bioactivity.

Another strategy involves the creation of disaccharide analogues. In these compounds, the this compound moiety is separated from the aglycone by another sugar, such as L-rhamnose or L-fucose. rsc.org For example, a disaccharide analogue of daunomycin, 7-O-[3-O-(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)-2,6-dideoxy-α-L-arabino-hexopyranosyl]daunomycinone, was synthesized and showed antitumor activity. nih.gov These modifications can alter the way the drug interacts with DNA and topoisomerase II, potentially leading to enhanced efficacy or a different spectrum of activity.

Modifications to the this compound ring itself, while maintaining the core glycosidic linkage, have also yielded compounds with altered bioactivity. For instance, the introduction of a trisubstituted amidino group at the C-3' position of the this compound moiety in daunorubicin resulted in analogues with a different mechanism of inducing DNA damage. nih.gov While the parent daunorubicin induces DNA breaks solely through topoisomerase II inhibition, these analogues appear to also form covalent adducts with DNA. nih.gov Similarly, the synthesis of oxazolinodaunorubicin, a derivative with a modified this compound moiety, showed significant antiproliferative activity with substantially lower toxicity compared to the parent compound. researchgate.net

The following table summarizes the bioactivity of selected this compound derivatives with glycosidic bond modifications.

| Compound/Modification | Cancer Cell Line | IC50 (µM) | Key Findings |

| Daunorubicin (Parent) | L1210 | ~0.1 | Parent compound for comparison. |

| Morpholino-amidinodaunorubicin (DRBM) | L1210 | >1 | Lower cytotoxicity than parent DRB. nih.gov |

| Hexamethyleneimino-amidinodaunorubicin (DRBH) | L1210 | >1 | Lower cytotoxicity than parent DRB. nih.gov |

| Oxazolinodaunorubicin | P388, L1210, 16/C mammary adenocarcinoma | Not specified | Exhibited antitumor activity with significantly lower toxicity (LD50 value ~20 times higher than daunorubicin). researchgate.net |

| 2-deoxygalactoside of daunorubicin (anomer α) | HeLa, MDA-MB-231, MCF-7 | 27.1 - 74.6 | The β anomer had an IC50 > 250 µM, showing stereoselectivity in cytotoxicity. usp.br |

Development of this compound-Containing Conjugates

To improve the therapeutic index of anthracyclines, this compound-containing drugs have been conjugated to various moieties, including peptides, antibodies, and nanoparticles, to achieve targeted delivery to cancer cells.

Peptide-Drug Conjugates (PDCs):

Daunomycin has been conjugated to cancer-specific peptides to enhance its delivery to tumor cells. nih.gov For example, it has been linked to analogs of α-melanocyte-stimulating hormone (α-MSH), which can target melanoma cells. nih.gov Another approach involves conjugating doxorubicin to peptides that are substrates for prostate-specific antigen (PSA), creating a prodrug that is selectively activated in the tumor microenvironment of prostate cancer. researchgate.net The efficacy of these conjugates is highly dependent on the nature of the linker and the point of attachment on the drug.

A study on cyclic peptides containing tryptophan and arginine residues conjugated to epirubicin (an epimer of doxorubicin) demonstrated enhanced anticancer activity and reduced myocardial toxicity. chapman.edu The conjugate showed greater antiproliferative activity against breast cancer cells and doxorubicin/epirubicin-resistant cells compared to the free drug, with minimal cytotoxicity to heart cells. chapman.edu

Antibody-Drug Conjugates (ADCs):

ADCs represent a powerful strategy for targeted cancer therapy. In this approach, a potent cytotoxic agent is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Trastuzumab, an antibody that targets the HER2 receptor overexpressed in some breast cancers, has been conjugated to doxorubicin derivatives. nih.gov Similarly, thiosemicarbazone-based conjugates with trastuzumab have been developed, and their cytotoxicity was found to be influenced by the linker's position on the drug scaffold. nih.govchemrxiv.org

The following table presents data on the efficacy of selected this compound-containing conjugates.

| Conjugate | Targeting Moiety | Cancer Cell Line | IC50 (nM) | Key Findings |

| Trastuzumab-Dp44mT (ortho-conjugated) | Trastuzumab (anti-HER2 antibody) | MCF-7 | 25.7 ± 5.5 | Linker position significantly influences cytotoxicity. nih.govchemrxiv.org |

| Trastuzumab-Dp44mT (para-conjugated) | Trastuzumab (anti-HER2 antibody) | MCF-7 | 103.5 ± 2.0 | Demonstrates the importance of conjugation chemistry for ADC efficacy. nih.govchemrxiv.org |

| MMAE-Trastuzumab | Trastuzumab (anti-HER2 antibody) | MDA-MB-453 (HER2-positive) | Not specified | Showed significant improvement in antitumor activity compared to unconjugated trastuzumab. nih.gov |

Nanoparticle-Based Conjugates:

Doxorubicin has been covalently conjugated to various nanoparticles, such as metallic, silica, and polymeric nanoparticles, to improve its pharmacokinetic profile and achieve targeted delivery. mdpi.comresearchgate.netresearchgate.net These systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or can be functionalized with ligands for active targeting. nih.gov Covalent conjugation via linkers such as hydrazones, which are cleavable in the acidic tumor microenvironment, allows for controlled drug release at the target site, potentially reducing systemic toxicity. mdpi.com

Molecular Mechanisms of Action Involving Daunosamine

Role of Daunosamine in Anthracycline DNA Intercalation

Anthracyclines function as DNA intercalators, a process where their planar aromatic aglycone inserts between adjacent DNA base pairs wikipedia.orgnih.govwikipedia.org. The this compound sugar plays a vital role in stabilizing this interaction and influencing the drug's specificity.

The energetic contributions of this compound and its functional groups to anthracycline-DNA binding are summarized in the table below:

| Functional Group/Moiety | Energetic Contribution to DNA Binding (kcal mol⁻¹) | Reference |

| This compound (groove binding) | ~2 (favorable) | fishersci.com |

| 3'-Amino group (replacement with hydroxyl) | -0.7 (loss) | fishersci.com |

| Alteration of stereochemistry | Substantial penalty | fishersci.com |

This compound's Influence on Topoisomerase II Poisoning

Beyond its role in DNA intercalation, this compound is pivotal in the ability of anthracyclines to poison topoisomerase II (Top2), a key enzyme involved in DNA replication and transcription wikipedia.orgwikipedia.orglabsolu.caresearchgate.netfishersci.ca. Anthracyclines act as Top2 poisons by stabilizing the DNA cleavage complex, which prevents the enzyme from re-ligating broken DNA strands wikipedia.orgwikipedia.orglabsolu.caresearchgate.netfishersci.caflybase.orgnih.gov. This leads to persistent DNA double-strand breaks, ultimately triggering apoptotic cell death labsolu.caresearchgate.netfishersci.caflybase.org.

The this compound glycosyl unit is crucial for bridging the interaction between the intercalated anthracycline aglycone and the topoisomerase II enzyme, thereby stabilizing the ternary complex formed by the drug, DNA, and enzyme wikipedia.orgwmcloud.orgnih.gov. This stabilization effectively converts topoisomerase II into a DNA-breaking nuclease wikipedia.orglabsolu.caresearchgate.netflybase.org. The this compound moiety projects through the DNA helix groove, facilitating these critical interactions wikipedia.org. Molecular models suggest that the drug molecule, with the involvement of this compound, forms specific interactions with both the cleaved DNA and amino acid residues within the CAP-like domain of the enzyme monomer nih.gov. This interaction is vital for the proper recognition of DNA threads by the anthracycline compound, often involving hydrogen bonds between DNA and the this compound moiety nih.gov.

The stereochemical configuration of this compound is a determinant factor in the biological activity of anthracyclines, including their ability to inhibit topoisomerase II wikipedia.org. Changes in the stereochemistry of this compound, such as conversion to the β anomer, can alter the binding mode of the anthracycline wikipedia.org. The natural L-lyxo configuration of this compound is thought to be essential for its precise fit into the minor groove of B-form DNA, which is directly linked to the drug's strong preference for this DNA conformation and its subsequent efficacy in poisoning topoisomerase II citeab.com. Any alteration to this compound's stereochemistry results in a significant energetic penalty for DNA binding fishersci.com. For example, the D-lyxo configuration, as seen in epi-Daunosamine, leads to reduced DNA-binding affinity due to unfavorable stereoelectronic interactions mims.com.

Impact of this compound on Reactive Oxygen Species Generation (Molecular Basis)

Anthracyclines, as a class of drugs containing the this compound moiety, are known to induce oxidative stress through the generation of reactive oxygen species (ROS) wikipedia.orgfishersci.cawikipedia.orgmims.comnih.gov. This mechanism contributes significantly to their cytotoxic effects, leading to cellular damage and apoptosis fishersci.camims.comnih.gov.

The primary molecular basis for ROS generation by anthracyclines lies in the redox cycling of their quinone moiety fishersci.canih.gov. In the presence of oxidoreductive enzymes such as cytochrome P450 reductase, NADH dehydrogenase, and xanthine (B1682287) oxidase, the quinone undergoes one-electron reduction to form semiquinone radicals fishersci.canih.gov. These semiquinone radicals then rapidly react with molecular oxygen, reducing it to superoxide (B77818) radicals (O₂⁻), which can subsequently dismutate to form hydrogen peroxide (H₂O₂) fishersci.canih.gov. Further reactions, often catalyzed by intracellular iron, can lead to the formation of highly reactive and damaging hydroxyl radicals (OH•) via the Fenton reaction fishersci.canih.gov.

Modulation of Molecular Target Recognition by this compound Modifications

This compound, a unique deoxy amino sugar, plays a pivotal role in the molecular recognition and biological activity of anthracycline antibiotics, particularly in their interaction with DNA and topoisomerase II. Its structural features, especially the protonated amino group at the 3' position and its stereochemistry, are crucial determinants of the drug's affinity and mechanism of action nih.govfishersci.caresearchgate.netfishersci.cafishersci.ca. Modifications to the this compound moiety can significantly alter these interactions, leading to changes in DNA binding, sequence specificity, and the ability to overcome drug resistance.

The protonated amino group at position 3' of this compound is essential for enhancing DNA binding. This group facilitates the formation of salt bridges with the negatively charged phosphate (B84403) backbone of DNA and establishes hydrogen bonds with thymine (B56734) residues, thereby stabilizing the drug-DNA complex nih.gov. Beyond DNA intercalation, this compound is also involved in stabilizing the ternary complex formed between DNA, the anthracycline drug, and topoisomerase II, an enzyme critical for DNA replication and transcription fishersci.caresearchgate.netfishersci.ca.

Impact of Stereochemistry on Binding

The precise stereochemical configuration of this compound is vital for its optimal fit into the minor groove of DNA. The natural L-lyxo configuration of this compound, as found in daunorubicin (B1662515), allows for a favorable stereochemical alignment with the DNA minor groove nih.govguidetopharmacology.org. Alterations to this stereochemistry can impose significant energetic penalties on DNA binding. For instance, epi-daunosamine, which possesses a D-lyxo configuration, reduces DNA-binding affinity compared to L-lyxo this compound due to mismatched stereoelectronic interactions nih.gov. Similarly, acosamine, characterized by an L-ribo configuration, can lead to reduced intercalation efficiency in anthracyclines due to steric clashes nih.gov. A study quantifying the energetic contributions found that the groove-binding this compound moiety contributes approximately 2 kcal/mol favorably to DNA binding, with a substantial energetic penalty incurred upon alteration of its stereochemistry flybase.org.

Modifications of the Amino Group (C3')

The amino group at the C3' position of this compound is a primary site for chemical modification, and these changes profoundly influence the drug's interaction with its molecular targets:

N-Alkylation and Amide Formation: N-alkylation of the sugar moiety can significantly reduce or even abolish the mutagenic activity of anthracyclines wikipedia.org. Furthermore, the conversion of the amino group into an amide group has been shown to strongly affect the cytotoxic effect of the compound and reduce its affinity for DNA binding fishersci.ca.

Amidino Group Introduction: The introduction of an amidino group at the C3' position of the this compound moiety has been demonstrated to overcome drug resistance in cancer cells. These modified anthracycline derivatives can induce two distinct types of DNA breaks: one related to topoisomerase II poisoning and another potentially involving covalent binding of drug metabolites to DNA newdrugapprovals.org.

Azido (B1232118) and Triazole Modifications: Replacing the C3'-NH2 group with an azido group, such as in 3'-azidodaunorubicin (ADNR), or a triazole group, can effectively avert binding to the P-glycoprotein (P-gp) efflux pump. This modification leads to increased intracellular drug concentrations in drug-resistant cancer cells (e.g., K562/Dox leukemia cells) and helps overcome P-gp-mediated multidrug resistance. ADNR, for example, exhibited potent anticancer activity in both drug-sensitive and drug-resistant leukemia cells, demonstrating a 25-fold lower drug resistance index compared to daunorubicin fishersci.caciteab.cominnexscientific.com.

Predicted Affinity Enhancement: Theoretical studies have predicted that replacing the protonated amino group (NH₃⁺) with a CH₂-NH₃⁺ moiety (as in "Compound 7" mentioned in some studies) could optimize charge distribution and lead to a 30% increase in DNA-binding affinity nih.gov.

Modifications at Other Positions of this compound

Beyond the C3' amino group, modifications at other positions of the this compound sugar also impact molecular recognition:

C2' Substitutions: The introduction of bulky atoms, such as bromine at the C2' position, can significantly alter the conformation of the bound this compound. For instance, 2'-bromo-4'-epidaunorubicin (B1223105) (WP401), with an alpha-manno configuration, adopts a different conformation compared to unmodified daunorubicin when bound to DNA. This modification can modulate the sequence specificity of formaldehyde-crosslinking reactions between anthracyclines and DNA. WP401 has shown promising activity against multidrug-resistant cells, whereas its related compound, WP400 (alpha-gluco configuration), is considerably less cytotoxic citeab.comnih.govuni.lu.

C4' Hydroxyl Group: Epirubicin (B1671505), an epimer of doxorubicin (B1662922), differs by the spatial orientation of its C4' hydroxyl group, which is in the equatorial rather than the axial position. This subtle change increases its lipophilicity wikidata.org.

Removal of Hydroxyl Groups: The removal of hydroxyl groups at the C-9 and C-14 positions of the anthracycline aglycone, which are implicated in hydrogen-bonding interactions with DNA, can incur an energetic penalty of approximately 1 kcal/mol in DNA binding free energy flybase.org. Similarly, replacing the 3'-amino group with a hydroxyl group results in a loss of 0.7 kcal/mol in binding free energy, in addition to the energetic cost of losing the positive charge flybase.org.

Modified Sugar Moieties in Analogs: Analogs like pirarubicin, which features a non-aromatic six-membered ring in place of the 4'-OH, and zorubicin, with an aromatic ring near the C14 region, exemplify how modifications in the this compound region can enhance sequence selectivity wikipedia.org.

Energetic Contributions of this compound

Summary of this compound Modifications and Their Effects

The following table summarizes key modifications to the this compound moiety and their observed effects on molecular target recognition and related biological activities:

| Modification Site/Type | Example Compound/Derivative | Effect on Molecular Target Recognition | Impact on Biological Activity | Citation |

| C3' Amino Group (NH₃⁺) | Daunorubicin | Forms salt bridges with DNA phosphates, H-bonds with thymine. Crucial for DNA binding and Topo II stabilization. | Essential for anticancer activity. | nih.govfishersci.caresearchgate.netfishersci.cafishersci.ca |

| C3' Amino to Amide | N/A | Reduced DNA binding affinity. | Strongly affects cytotoxicity. | fishersci.ca |

| C3' Amino to Amidino | N/A | Alters mode of cytotoxic action, induces two types of DNA breaks (Topo II poisoning, covalent binding). | Overcomes drug resistance. | newdrugapprovals.org |

| C3' Amino to Azido | 3'-Azidodaunorubicin (ADNR) | Averts P-gp binding, abolishes drug efflux. | Potent anticancer activity, 25-fold lower drug resistance index vs. DNR. | fishersci.caciteab.cominnexscientific.com |

| C3' NH₃⁺ to CH₂-NH₃⁺ | "Compound 7" | Predicted 30% increase in DNA-binding affinity. | Predicted enhanced bioactivity. | nih.gov |

| C2' Substitution | WP401 (2'-bromo-4'-epidaunorubicin) | Alters this compound conformation, modulates formaldehyde (B43269) cross-linking sequence specificity. | Promising activity against multidrug-resistant cells. | citeab.comnih.govuni.lu |

| C4' Hydroxyl Group | Epirubicin | Different spatial orientation of hydroxyl. | Increased lipophilicity compared to doxorubicin. | wikidata.org |

| Stereochemistry | Acosamine (L-ribo) | Steric clashes due to ribo configuration, reduces intercalation efficiency. | Reduced bioactivity. | nih.gov |

| Stereochemistry | Epi-Daunosamine (D-lyxo) | Mismatched stereoelectronic interactions, reduced DNA-binding affinity. | Reduced bioactivity. | nih.gov |

| Hydroxyl Removal (C9, C14) | N/A | Energetic cost of ~1 kcal/mol in binding free energy. | Reduced binding affinity. | flybase.org |

| 3'-Amino to Hydroxyl | N/A | Loss of 0.7 kcal/mol in binding free energy. | Reduced binding affinity. | flybase.org |

| 4'-OH Replacement | Pirarubicin | Non-aromatic six-membered ring. | May enhance sequence selectivity, less cardiotoxic than doxorubicin. | newdrugapprovals.orgwikipedia.orgwikipedia.org |

| C14 Vicinity | Zorubicin | Aromatic ring in the vicinity. | May enhance sequence selectivity. | wikipedia.org |

Advanced Analytical Methodologies for Daunosamine Research

Spectroscopic Characterization of Daunosamine and its Derivatives

Spectroscopic methods are indispensable for confirming the structure, purity, and stereochemistry of this compound and its various synthetic or natural derivatives.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound and its derivatives. FT-IR spectra of this compound typically exhibit strong absorption bands at 3350 cm⁻¹, indicative of O–H and N–H stretching vibrations, and at 1650 cm⁻¹, corresponding to C=O stretching. These characteristic peaks allow for the identification of the amino and hydroxyl functionalities inherent to the this compound structure.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for studying the electronic transitions within this compound-containing compounds and their interactions with other molecules. While this compound itself may not exhibit strong chromophores in the visible region, its integration into anthracycline antibiotics like doxorubicin (B1662922) results in characteristic absorption bands. Doxorubicin, for instance, shows two main high-intensity bands around 290 nm and 480 nm, assigned to π→π* transitions of its quinonoid structure. tudublin.ienih.gov

UV-Vis spectroscopy is extensively used to monitor molecular interactions, such as the binding of anthracyclines to DNA. Changes in the absorption spectra, including shifts in wavelength or intensity, can indicate the formation of complexes between the drug and its biological targets. nih.govnih.gov For example, UV-Vis analyses have been employed to determine changes in drug ionization and to assess the binding efficiency of doxorubicin with dendrimers, demonstrating its utility in studying drug-carrier interactions. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical elucidation of this compound. It provides comprehensive information about the connectivity of atoms and their spatial arrangement. core.ac.uknumberanalytics.com

For this compound hydrochloride, characteristic ¹H NMR signals include a doublet at δ 1.25 ppm (J = 6.5 Hz) for the CH₃ group, multiplets at δ 3.45 ppm (H4) and δ 3.78 ppm (H5), and a doublet at δ 4.12 ppm (H3). ¹³C NMR data reveals signals at δ 95.2 (C1), 72.4 (C4), 68.9 (C5), and 51.3 (C3).

Table 1: Key NMR Chemical Shifts for this compound Hydrochloride (D₂O, 500 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | Assignment |

| ¹H | 1.25 | d (6.5 Hz) | CH₃ |

| ¹H | 3.45 | m | H4 |

| ¹H | 3.78 | m | H5 |

| ¹H | 4.12 | d | H3 |

| ¹³C | 95.2 | - | C1 |

| ¹³C | 72.4 | - | C4 |

| ¹³C | 68.9 | - | C5 |

| ¹³C | 51.3 | - | C3 |

Data derived from .

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for confirming the S-configuration at C3–C5, while ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) NMR can confirm the axial/equatorial orientations of hydroxyl groups. COSY (Correlation Spectroscopy) is particularly useful for elucidating stereochemical configurations by revealing coupling relationships between protons. longdom.org These advanced NMR experiments are vital for assigning the complete 3D structure and for validating the stereochemistry of this compound and its synthetic intermediates. core.ac.uknumberanalytics.comacs.org

Mass Spectrometry Techniques in this compound Biosynthesis and Derivatization

Mass spectrometry (MS) techniques are indispensable for the identification, characterization, and quantitative analysis of this compound, its metabolites, and derivatives, particularly in the context of biosynthesis and chemical modification.

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous determination of elemental composition and the identification of this compound and its related metabolites. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows an m/z of 148.1 for the [M+H]⁺ ion, with a high-resolution mass of m/z 147.0895 calculated for C₆H₁₃NO₃.

In the context of biosynthesis, HRMS is critical for identifying intermediates and products. For example, in the in vitro reconstitution of the dTDP-L-daunosamine biosynthetic pathway, HRMS confirmed the synthesized dTDP-L-daunosamine ion ([M – H]⁻) with an experimentally determined m/z of 530.09494 (calculated m/z = 530.09463). acs.orgresearchgate.net HRMS is also used to confirm the composition of this compound derivatives, such as N-alkylated daunorubicin (B1662515) derivatives, alongside elemental analysis. mdpi.com

While specific detailed examples of isotopic labeling for this compound biosynthesis were not extensively detailed in the provided search results, the general principle applies to complex natural product pathways. For instance, research into the biosynthesis of dTDP-L-daunosamine has highlighted the roles of enzymes like DnmJ, DnmU, and DnmV in transferring amino groups, altering stereochemistry, and reducing ketone groups, respectively. Isotopic labeling studies would typically involve feeding a ¹³C-labeled glucose precursor to a Streptomyces strain (e.g., Streptomyces peucetius) known to produce this compound-containing anthracyclines. wikipedia.org Subsequent isolation of this compound and analysis by HRMS would reveal the incorporation pattern of the isotope, providing direct evidence for the biosynthetic route and the mechanisms of the enzymes involved. This technique is invaluable for understanding the complex enzymatic transformations that lead to the formation of this unique amino sugar.

Computational Chemistry and Daunosamine Research

Molecular Modeling of Daunosamine-Biomolecule Interactions

Molecular modeling encompasses a suite of computational techniques used to represent and analyze the properties and structures of molecules upc.edu. In the context of this compound-containing anthracyclines, these methods are crucial for understanding their interactions with biomolecules, primarily DNA. Anthracyclines exert their cytotoxic effects largely by intercalating into the DNA double helix, thereby inhibiting macromolecular biosynthesis and interfering with enzyme activities like topoisomerase II wikipedia.orgwikipedia.orgwikipedia.org.

Molecular dynamics (MD) simulations are a core technique within molecular modeling, allowing researchers to explore the time-dependent behavior of molecular systems and gain insights into conformational changes and dynamics that are vital for biomolecular interactions scifiniti.comnih.gov. For instance, studies have constructed molecular models of doxorubicin (B1662922) analogs, which contain the this compound sugar, in complex with various DNA sequences. These models enable the analysis of binding, including differences in functional group contributions and sequence selectivity acs.org.

The specific orientation and positioning of the this compound moiety within the anthracycline structure are critical for its interaction with DNA. In bisintercalating anthracyclines, such as WP762, two daunorubicin (B1662515) units are linked, and their this compound moieties are positioned to line the DNA minor groove, pointing towards each other nih.gov. This arrangement facilitates strong binding to DNA. Molecular modeling studies, including the use of the HINT (Hydropathic INTeractions) program, have been employed to describe the binding of anthracycline analogs to DNA, analyzing the free energy of binding and sequence selectivity acs.orgnih.gov.

A comparative molecular modeling study rationalized the increased DNA binding affinity of WP762 compared to WP631, attributing it to the more favorable positioning of an m-xylenyl linker in the DNA minor groove. This positioning leads to additional favorable van der Waals interactions between the this compound methyl groups of WP762 and the sugars of the DNA minor groove nih.gov.

The following table summarizes key findings from molecular modeling studies on anthracycline-DNA interactions:

| Compound | Interaction Type (Computational Method) | Key Observation | Reference |

| Doxorubicin Analogs | DNA Intercalation (Molecular Models) | Analysis of binding, functional group contributions, and sequence selectivity with DNA octamer sequences. | acs.org |

| WP762 (Bisintercalating Anthracycline) | DNA Minor Groove Binding (Molecular Modeling, HINT) | M-xylenyl linker positions this compound for enhanced van der Waals interactions with DNA sugars, leading to higher affinity. | nih.gov |

| Anthracyclines (General) | DNA Intercalation (MD Simulations, Molecular Docking) | Prediction of binding positions and affinities with macromolecular targets. | nih.govbiointerfaceresearch.com |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a compound with its biological activity. Computational methods have become indispensable tools in deciphering these relationships for this compound and its derivatives, particularly within the anthracycline family. The this compound sugar moiety is recognized as a "toxicophoric group" within anthracyclines, meaning it is essential for the drug's cytotoxic effect nih.gov.

Computational SAR studies often involve sophisticated analyses such as:

Molecular Descriptors: These quantify various physicochemical properties of molecules, which can then be correlated with biological activity mdpi.com.

Principal Component Analysis (PCA): A statistical technique used to reduce the dimensionality of complex datasets, helping to identify the most significant structural features contributing to activity mdpi.comnih.gov.

Partial Least Squares Regression (PLS): A multivariate statistical method that builds a predictive model by relating a set of predictor variables (molecular descriptors) to a set of response variables (biological activities) mdpi.comnih.gov.

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of molecules, providing insights into reactivity and interactions mdpi.comnih.gov. For example, DFT has been used to confirm SAR observations by calculating the LUMO (Lowest Unoccupied Molecular Orbital) density, which can indicate sites for electron transfer or reactivity mdpi.comnih.gov.

An important SAR observation related to the this compound moiety is the difference between daunorubicin and idarubicin. Idarubicin is an analog of daunorubicin, but it lacks a methoxy (B1213986) group. This structural difference increases its fat solubility and cellular uptake, contributing to its distinct pharmacological profile wikipedia.org. Similarly, epirubicin (B1671505), a 4'-epi-isomer of doxorubicin, has a different spatial orientation of the hydroxyl group at the 4' carbon of the this compound sugar. This subtle change in chirality is believed to contribute to its faster elimination and reduced toxicity compared to doxorubicin, making it a preferred choice in some chemotherapy regimens wikipedia.orgscribd.com.

Computational tools like Forge can assist in SAR characterization by aligning structurally diverse compounds and calculating similarity scores, enabling the identification of common structural motifs among active compounds frontiersin.org.

In Silico Design of Novel this compound Analogs

The in silico design of novel this compound analogs leverages computational methods to predict and optimize new compounds before costly and time-consuming experimental synthesis. This approach significantly accelerates the drug discovery process by efficiently identifying promising candidates biointerfaceresearch.compharmakonpress.gr.

Key computational techniques employed in in silico design include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand (e.g., a this compound analog) to a macromolecular target (e.g., DNA or an enzyme) and estimates the binding affinity, allowing for the virtual screening of large libraries of compounds biointerfaceresearch.commdpi.com.

Molecular Dynamics Simulations: Beyond understanding existing interactions, MD simulations can predict the stability of ligand-protein complexes and explore their dynamic behavior, which is crucial for designing compounds with optimal fit and stability biointerfaceresearch.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between molecular descriptors and biological activity, enabling the prediction of activity for newly designed compounds based on their structural features mdpi.com.

Advanced Algorithms: Novel computational algorithms, such as multi-reference poly-conformational algorithms, are being developed to design, optimize, and reposition pharmaceutical compounds by comparing similarities between conformers and identifying target compounds that collectively resemble a set of reference drugs peerj.com.

The rational design of new anthracycline derivatives often involves modifying the this compound sugar. For example, the design of bisintercalating anthracyclines, where two daunorubicin monomers are linked via their this compound amino groups, exemplifies how computational insights into DNA binding can guide the creation of novel compounds with enhanced affinity nih.gov. Furthermore, computational studies have identified specific structural features in doxorubicin analogs that can enhance sequence selectivity, such as the introduction of halogens in place of the 4'-hydroxyl group in the this compound sugar acs.org.

The integration of nanoinformatics with computational methods like Density Functional Theory (DFT) and machine learning further enhances the capabilities for in silico nanodrug design, allowing for the optimization and standardization of nanomedicine development pharmakonpress.gr. These computational approaches provide a powerful platform for exploring the vast chemical space and designing this compound analogs with tailored properties for specific therapeutic applications.

Q & A

Q. How is the stereochemical configuration of daunosamine validated in synthetic intermediates?

Methodological Answer:

- This compound (3-amino-2,3,6-trideoxy-L-lyxo-hexose) requires rigorous stereochemical validation due to its role in anthracycline bioactivity. Techniques include ¹H-¹³C HSQC NMR to confirm axial/equatorial orientations of hydroxyl groups and X-ray crystallography for absolute configuration determination. For synthetic donors (e.g., p-tolyl 4-O-acetyl-3-azido-daunosamine thio-glycosides), regioselective reductive opening of benzylidene acetals using LiAlH₄-AlCl₃ provides regiochemical control, validated by comparing NMR data to established standards .

Q. What analytical methods are used to quantify this compound in biological matrices?

Methodological Answer:

- HPLC with pre-column derivatization (e.g., using 9-fluorenylmethyl chloroformate for amine labeling) enables separation from structurally similar amino sugars (e.g., glucosamine, galactosamine). LC-MS/MS with MRM (multiple reaction monitoring) transitions enhances specificity for trace quantification in cellular uptake studies .

Q. Why is this compound critical to anthracycline-DNA interactions?

Methodological Answer:

- The C-3′ axial amino group in this compound forms hydrogen bonds with DNA’s minor groove, stabilizing ternary complexes with topoisomerase II. Mutagenesis studies show that replacing this group with hydroxyl or methyl reduces DNA binding affinity by >50%, as confirmed by surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can regioselective synthesis of this compound donors address challenges in anthracycline analog development?

Methodological Answer:

- A 3-step synthesis from L-fucal (commercially available) to a this compound donor achieves 32% overall yield via azide displacement, acetylation, and thio-glycoside formation. Key steps:

Epoxidation of L-fucal with m-CPBA.

Azide opening of the epoxide with NaN₃/CuSO₄.

Acetylation and thioglycoside coupling.

This method avoids laborious protecting-group strategies and enables scalable production of donors for glycosylating novel aglycones .

Q. What experimental designs resolve contradictions in this compound’s role in multidrug resistance (MDR) modulation?

Methodological Answer:

- Conflicting data arise from structural vs. functional studies :

- In vitro: this compound-modified analogs (e.g., epirubicin with equatorial C-4′ hydroxyl) show reduced P-glycoprotein (P-gp) efflux in Caco-2 monolayer assays (2.3-fold lower efflux ratio vs. doxorubicin).

- In vivo: Some analogs paradoxically induce MDR via NF-κB activation .

Resolution: Use isogenic cell lines (e.g., P-gp-overexpressing vs. knockout) paired with RNA-seq to dissect sugar moiety-specific pathways .

Q. How does this compound functionalization impact anthracycline cardiotoxicity?

Methodological Answer:

- The C-13 ketone group in this compound derivatives (e.g., idarubicin) reduces redox cycling and iron chelation, lowering cardiotoxicity. Validate via:

- Mitochondrial respiration assays (Seahorse XF Analyzer) to measure ROS production.

- Histopathology in murine models (e.g., left ventricular ejection fraction preservation).

Structural optimization requires balancing DNA affinity and metabolic stability .

Q. What strategies improve the stereoselectivity of this compound glycosylation reactions?

Methodological Answer:

- Preactivation protocol : Use NIS/AgOTf to activate thioglycoside donors before aglycone addition, achieving α:β ratios >9:1.

- Solvent effects : Dichloromethane vs. toluene alters transition-state hydrogen bonding, favoring α-anomer formation (75% vs. 52% α-selectivity) .

Data Contradiction Analysis

- Issue : Conflicting reports on this compound’s role in topoisomerase II inhibition.

- Study A: Truncated analogs without this compound retain 80% activity (IC₅₀ = 0.2 µM) .

- Study B: this compound removal abolishes activity (IC₅₀ > 50 µM) .

- Resolution : Differences in assay conditions (e.g., plasmid supercoiling vs. decatenation assays) and aglycone structural variances (e.g., anthraquinone vs. aclarubicin-like scaffolds).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.